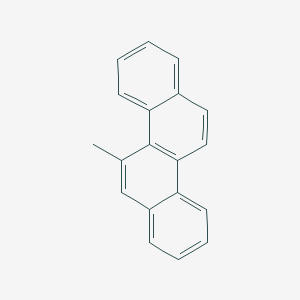

5-Methylchrysene

Vue d'ensemble

Description

Le 5-Méthylchrysène est un composé organique classé comme un hydrocarbure aromatique polycyclique (HAP). Il est constitué de quatre cycles benzéniques fusionnés avec un groupe méthyle attaché au cinquième atome de carbone de la structure du chrysène. Sa formule moléculaire est C₁₉H₁₄, et sa masse molaire est de 242,32 g/mol . Ce composé est connu pour ses propriétés cancérigènes et se retrouve principalement dans l'environnement à la suite d'une combustion incomplète de matière organique, comme dans les gaz d'échappement des voitures et la fumée de tabac .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

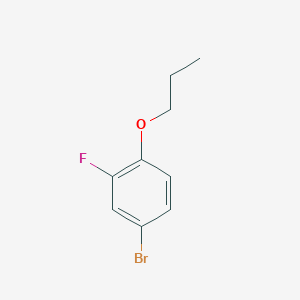

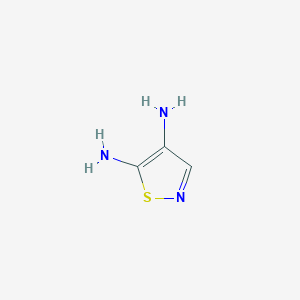

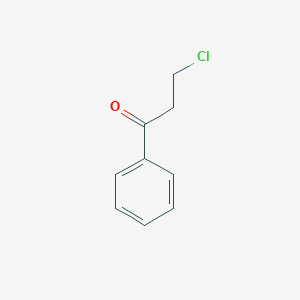

La synthèse du 5-Méthylchrysène implique généralement la méthylation du chrysène. Une méthode courante est la réaction d'alkylation de Friedel-Crafts, où le chrysène réagit avec un agent méthylant comme le chlorure de méthyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. Les conditions réactionnelles impliquent généralement un environnement anhydre et des températures allant de 0 °C à 50 °C pour garantir un rendement et une sélectivité optimaux.

Méthodes de production industrielle

La production industrielle du 5-Méthylchrysène est moins courante en raison de sa nature cancérigène. Lorsqu'il est produit, il suit des voies de synthèse similaires à celles des laboratoires, avec des contrôles stricts pour minimiser l'exposition et le rejet dans l'environnement. Le procédé implique une alkylation de Friedel-Crafts à grande échelle avec des étapes de purification améliorées pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Méthylchrysène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d'autres dérivés oxygénés.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro ou tétrahydro.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) en conditions acides.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH₄) peut être utilisée.

Substitution : Des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃) en présence d'un catalyseur peuvent faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Les produits comprennent la 5-méthylchrysène-1,2-dione et d'autres quinones.

Réduction : Les produits comprennent le 5-méthyl-1,2,3,4-tétrahydrochrysène.

Substitution : Les produits varient en fonction du substituant introduit, comme le 5-bromo-méthylchrysène ou le 5-nitro-méthylchrysène.

4. Applications de la recherche scientifique

Le 5-Méthylchrysène est principalement étudié pour ses propriétés cancérigènes. Il sert de composé modèle dans la recherche pour comprendre les mécanismes de la carcinogénèse induite par les HAP. Ses principales applications incluent :

Chimie : Utilisé dans des études sur la réactivité des HAP et la persistance dans l'environnement.

Biologie : Étudié pour ses interactions avec les composants cellulaires et son rôle dans la mutagénèse.

Médecine : Étudié pour son potentiel à induire le cancer et ses voies métaboliques dans le corps humain.

Industrie : Surveillé en tant que polluant dans les études environnementales et réglementé en raison de ses effets toxiques.

5. Mécanisme d'action

Le 5-Méthylchrysène exerce ses effets principalement par le biais de l'activation métabolique. Il est métabolisé par les enzymes du cytochrome P450, en particulier CYP1A1 et CYP1B1, pour former des intermédiaires réactifs qui peuvent se lier à l'ADN et former des adduits. Ces adduits à l'ADN peuvent provoquer des mutations, conduisant à la carcinogénèse . La voie du récepteur des hydrocarbures aromatiques (AhR) est également impliquée, où le 5-Méthylchrysène agit comme un agoniste, conduisant à l'expression de gènes impliqués dans le métabolisme des xénobiotiques .

Applications De Recherche Scientifique

5-Methyl Chrysene is primarily studied for its carcinogenic properties. It serves as a model compound in research to understand the mechanisms of PAH-induced carcinogenesis. Key applications include:

Chemistry: Used in studies of PAH reactivity and environmental persistence.

Biology: Investigated for its interactions with cellular components and its role in mutagenesis.

Medicine: Studied for its potential to induce cancer and its metabolic pathways in the human body.

Industry: Monitored as a pollutant in environmental studies and regulated due to its toxic effects.

Mécanisme D'action

5-Methyl Chrysene exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form reactive intermediates that can bind to DNA and form adducts. These DNA adducts can cause mutations, leading to carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway is also involved, where 5-Methyl Chrysene acts as an agonist, leading to the expression of genes involved in xenobiotic metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Chrysène : Le composé parent sans le groupe méthyle.

1-Méthylchrysène : Un autre dérivé méthylé avec le groupe méthyle au premier carbone.

6-Méthylchrysène : Groupe méthyle attaché au sixième carbone.

Unicité

Le 5-Méthylchrysène est unique en raison de la position spécifique du groupe méthyle, qui influence sa réactivité et son activité biologique. Comparé aux autres méthylchrysènes, il présente des voies métaboliques distinctes et forme différents adduits à l'ADN, ce qui contribue à son profil cancérigène unique .

Propriétés

IUPAC Name |

5-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHBXWHNJHENRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063143 | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB] | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light | |

CAS No. |

3697-24-3 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66195MC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117.5 °C | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

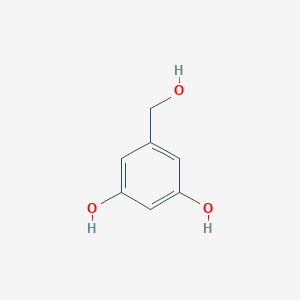

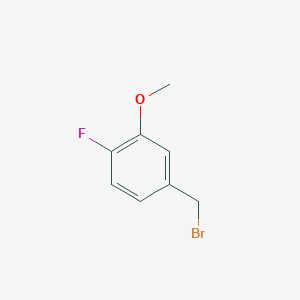

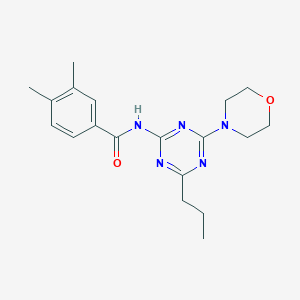

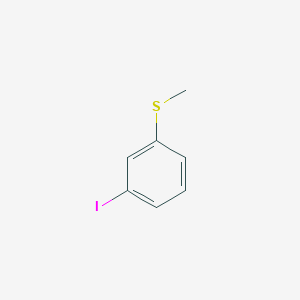

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Methylchrysene?

A1: this compound has the molecular formula C19H14 and a molecular weight of 242.32 g/mol.

Q2: What is the significance of the bay region in 5-MeC and its derivatives?

A2: The bay region, formed by the angular fusion of aromatic rings, is crucial for 5-MeC's carcinogenic activity. Studies have shown that a methyl group located in the bay region significantly enhances the molecule's tumorigenicity. [, , ] This enhancement is attributed to the steric hindrance caused by the methyl group, which influences the molecule's metabolic activation and its interactions with DNA. [, , ]

Q3: How does the position of the methyl group influence the carcinogenicity of methylchrysenes?

A3: Research has consistently demonstrated that 5-MeC, with its methyl group in the bay region, exhibits significantly higher carcinogenic activity compared to other monomethylchrysene isomers. [, , , , , ] For instance, 6-methylchrysene, lacking a bay region methyl group, displays significantly weaker carcinogenicity. [] Studies attribute this difference to the distinct metabolic activation pathways and the reactivity of the resulting diol epoxides formed from these isomers. [, , ]

Q4: How is 5-MeC metabolically activated into carcinogenic metabolites?

A4: 5-MeC undergoes metabolic activation primarily through cytochrome P450 (P450) enzymes, primarily CYP1A1, CYP1A2, and CYP2C10 in the liver, and CYP1A1 in the lung. [, ] This process leads to the formation of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol), a proximate carcinogen. [, , ] Subsequent epoxidation of 5-MeC-1,2-diol yields highly reactive diol epoxides, particularly trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I), which is considered a major ultimate carcinogen of 5-MeC. [, , , , , ]

Q5: What are the major DNA adducts formed by 5-MeC and its diol epoxides?

A5: The primary DNA adducts formed by 5-MeC are derived from its bay region diol epoxide, DE-I. [, , , ] These adducts primarily involve the covalent binding of DE-I to the exocyclic amino group of deoxyguanosine residues in DNA. [, ]

Q6: Does the stereochemistry of 5-MeC diol epoxides influence their tumorigenicity?

A6: Yes, the stereochemistry of 5-MeC diol epoxides significantly impacts their carcinogenic potency. The R,S,S,R enantiomer of 5-MeC-1,2-diol-3,4-epoxide, formed stereoselectively in mouse epidermis, exhibits significantly higher tumorigenicity compared to other enantiomers. [] This finding highlights the crucial role of stereochemical factors in determining the biological activity of 5-MeC metabolites.

Q7: What are the major toxicological concerns associated with 5-MeC exposure?

A7: 5-MeC is a potent carcinogen in laboratory animals. [, , ] Its major toxicological concern stems from its ability to form DNA adducts, particularly through its bay region diol epoxide (DE-I). [, , , , , ] These adducts can induce mutations, potentially leading to uncontrolled cell growth and tumor development. [, , ]

Q8: How does 5-MeC compare to other PAHs in terms of its carcinogenic potency?

A8: 5-MeC demonstrates high carcinogenic potency, comparable to or even surpassing benzo[a]pyrene in certain test systems. [] This high activity is attributed to the presence of the methyl group in the bay region, which enhances its metabolic activation and DNA adduct formation. [, , , ] Studies comparing 5-MeC with other PAHs like benzo[b]fluoranthene, dibenz[a,h]anthracene, and cyclopenta[c,d]pyrene in a mouse model showed varying tumorigenic potencies, highlighting the significance of individual PAH structures in cancer development. []

Q9: What is the role of p53 in the cellular response to 5-MeC exposure?

A9: While 5-MeC-induced DNA damage can stabilize the tumor suppressor protein p53, it fails to trigger the expected p53-mediated G1 cell cycle arrest observed with other DNA-damaging agents like actinomycin D. [] This suggests that 5-MeC possesses a “stealth” characteristic, enabling it to evade this critical cellular defense mechanism and potentially contributing to its carcinogenic potential. []

Q10: What are the major enzymes involved in the metabolism of 5-MeC in humans?

A10: Human liver microsomes primarily utilize CYP1A1, CYP1A2, and CYP2C10 for 5-MeC metabolism, while CYP1A1 plays a major role in lung microsomes. [] These enzymes contribute to the formation of 5-MeC-1,2-diol, a crucial step in its metabolic activation. [, , ] Interestingly, other human P450 enzymes like CYP2C9, CYP3A4, and CYP2C19 show significantly lower activity towards 5-MeC. []

Q11: Can bacteria contribute to the degradation of 5-MeC in the environment?

A11: Yes, certain bacterial species, such as Sphingomonas paucimobilis strain EPA 505, demonstrate the ability to degrade methylated PAHs, including 5-MeC. [] Interestingly, this bacterium degrades methylated PAHs at a higher rate than their unsubstituted counterparts, suggesting a potential role for such microorganisms in the bioremediation of environments contaminated with these carcinogenic compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)

![(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B135407.png)